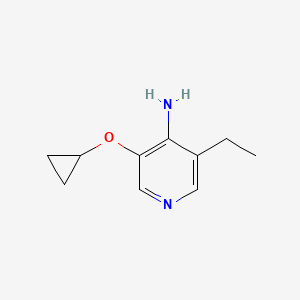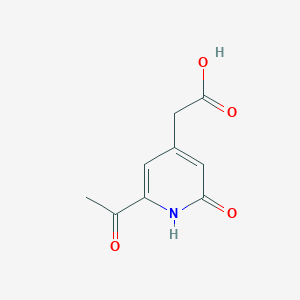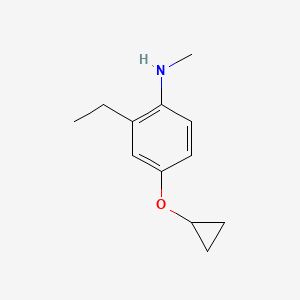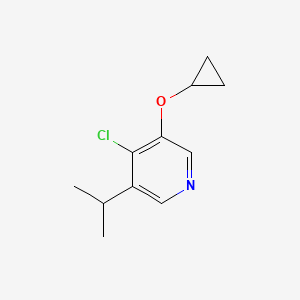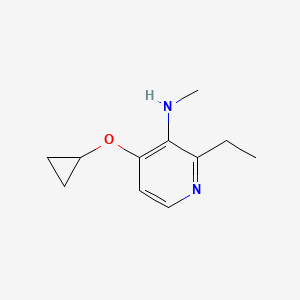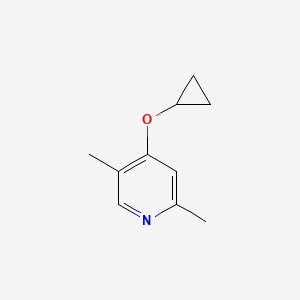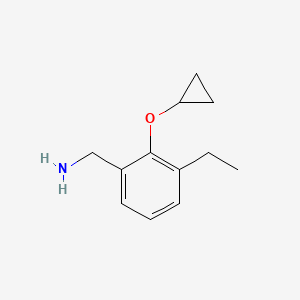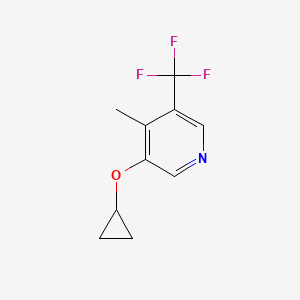
3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its unique physicochemical properties, which make this compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trichloromethyl-pyridine as a starting material, which undergoes a series of reactions including chlorination and fluorination . The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods
In an industrial setting, the production of 3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization . The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The pyridine ring can engage in various interactions with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Cyclopropoxy-4-methyl-5-(trifluoromethyl)pyridine include:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
4-(Trifluoromethyl)pyridine: Known for its applications in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the cyclopropoxy group, in particular, adds to its versatility and potential for various applications .
Eigenschaften
Molekularformel |
C10H10F3NO |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-methyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NO/c1-6-8(10(11,12)13)4-14-5-9(6)15-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
BKUXJSIZTFAQHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



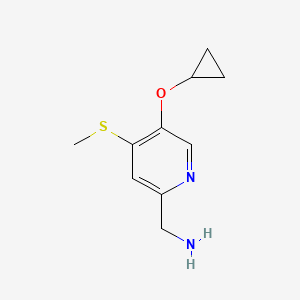
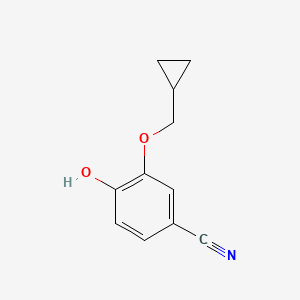
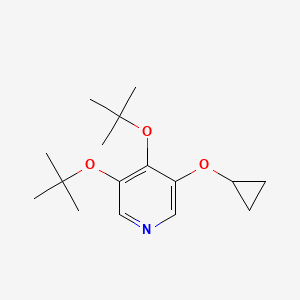

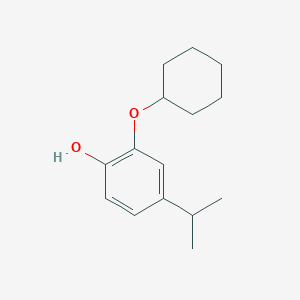
![1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
